molecular formula C9H19ClN2O2 B2977669 Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride CAS No. 1909309-18-7

Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride

Cat. No.: B2977669
CAS No.: 1909309-18-7
M. Wt: 222.71
InChI Key: KIIFDSBULKPCSB-UHFFFAOYSA-N
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Description

Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride (CAS 1909309-18-7) is a chemical compound with the molecular formula C9H19ClN2O2 and a molecular weight of 222.71 . It features a carbamate group, a key structural motif in modern drug discovery and medicinal chemistry . The carbamate functionality is known for its hybrid amide-ester characteristics, which generally confer high chemical and proteolytic stability, making it a valuable peptide bond surrogate in the design of enzyme inhibitors and other bioactive molecules . This structural feature can modulate interactions with biological targets and contributes to improved metabolic stability and pharmacokinetic properties of lead compounds . The compound's structure, which includes both a carbamate and a primary amine group on a cyclohexane ring, makes it a versatile building block or intermediate in organic synthesis and pharmaceutical research, particularly for the development of novel protease inhibitors or other therapeutic agents . This product is strictly For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl N-[(4-aminocyclohexyl)methyl]carbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-13-9(12)11-6-7-2-4-8(10)5-3-7;/h7-8H,2-6,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIFDSBULKPCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NCC1CCC(CC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride typically involves the following steps:

    Formation of the Aminocyclohexyl Intermediate: The starting material, 4-aminocyclohexylmethanol, is reacted with methyl chloroformate in the presence of a base such as triethylamine. This reaction forms the methyl carbamate intermediate.

    Hydrochloride Salt Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of Methyl N-[(4-aminocyclohexyl)methyl]carbamate.

The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency and safety of the process. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carbamate group can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield nitroso derivatives, while reduction with sodium borohydride can produce the corresponding amine.

Scientific Research Applications

Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride is a chemical compound with applications in pharmaceutical development, chemical research, and industrial processes due to its unique molecular structure and properties. It has a molecular formula of C₁₂H₂₃ClN₂O₂ and a molecular weight of approximately 264.79 g/mol. The compound consists of a carbamate functional group attached to a cyclohexyl ring with an amino substituent and is typically used as a hydrochloride salt to increase its water solubility.

Scientific Research Applications

This compound is used in various scientific fields, demonstrating its versatility as a research tool.

Chemistry

  • It serves as a building block in the synthesis of complex molecules.
  • It can undergo oxidation, reduction, and nucleophilic substitution reactions, making it a crucial intermediate in synthesizing various derivatives.

Biology

  • It is studied for its potential effects on cellular processes and its use as a tool in biochemical assays.
  • The compound can interact with specific molecular targets, such as enzymes, inhibiting their activity by forming covalent bonds with the active site.

Medicine

  • It has potential therapeutic applications, especially in developing new drugs.
  • Interaction studies are essential to understand its interactions with biological systems, clarifying its role in pharmacodynamics and pharmacokinetics.

Industry

  • It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Chemical Reactions

This compound can undergo several chemical reactions, which are crucial for its modification and application in synthetic organic chemistry.

  • Oxidation: The amino group can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form nitroso or nitro derivatives.
  • Reduction: The carbamate group can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form the corresponding amine.
  • Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group, using nucleophiles like amines or thiols under mild conditions.

The products of these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride exerts its effects involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine.

Comparison with Similar Compounds

Structural Features

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Core Structure Functional Groups Molecular Formula (Example) Key Modifications
Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride (Target) Cyclohexylamine Carbamate, Methyl, Hydrochloride Inference: ~C9H18ClN2O2 Methyl carbamate on aminocyclohexyl
16a () Cyclohexylamine + triazole Triazole, Quinazoline, Hydrochloride C25H26ClN7O Triazole-linked quinazoline scaffold
Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride () Phenyl + cyclohexylamine Hexyl carbamate, Imino group C14H22ClN3O2 Aromatic phenyl substitution
N-(4-hydroxycyclohexyl)-2-(methylamino)acetamide hydrochloride () Cyclohexanol Acetamide, Hydroxyl, Hydrochloride C9H18ClN2O2 Hydroxyl instead of amine on cyclohexane
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride () Cyclopentane Ester, Methylamino, Hydrochloride C8H16ClNO2 Five-membered ring vs. six-membered

Key Observations :

  • The target compound’s carbamate group distinguishes it from acetamide () and ester analogs (). Carbamates are generally more hydrolytically stable than esters but less than amides .
  • Hydrochloride salts are common across analogs to improve aqueous solubility, critical for pharmaceutical formulations .

Physicochemical Properties

  • Molecular Weight : The target compound’s inferred molecular weight (~220–250 g/mol) is lower than 16a (: 488 g/mol) but higher than ’s acetamide derivative (218.7 g/mol).

Biological Activity

Methyl N-[(4-aminocyclohexyl)methyl]carbamate hydrochloride is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₂H₁₈ClN₂O₂
  • Molecular Weight : Approximately 264.79 g/mol
  • Structure : The compound features a carbamate functional group attached to a cyclohexyl ring with an amino substituent, typically encountered as a hydrochloride salt which enhances solubility in water.

This compound exerts its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with the active sites of specific enzymes, inhibiting their activity. This mechanism is similar to other carbamate-based inhibitors used in pharmacology.
  • Cellular Interaction : Research indicates that this compound may interact with various cellular processes, potentially influencing signaling pathways and cellular metabolism.

Biological Activities

Research has identified several key biological activities associated with this compound:

  • Antimicrobial Activity : The compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
  • Cytotoxic Effects : Studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy .
  • Enzymatic Activity Modulation : It has been shown to modulate the activity of various enzymes, including cholinesterases and cytochrome P450 enzymes, which are critical for drug metabolism .

Case Studies and Experimental Data

  • In Vitro Studies : In a study measuring the inhibitory effects on CDK9/cyclin T1, this compound showed significant inhibition at concentrations as low as 10 μM, indicating its potential as a therapeutic agent targeting cell cycle regulation .
  • Toxicity Profiling : Toxicity assessments conducted on various compounds indicated that this compound had a relatively low toxicity profile compared to other tested compounds, making it a safer candidate for further development .

Comparative Analysis

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

Compound NameMolecular FormulaSimilarity Index
tert-butyl (trans-4-(aminomethyl)cyclohexyl)carbamateC₁₂H₂₄N₂O₂0.98
tert-butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamateC₁₂H₂₄N₂O₂0.93
tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamateC₁₂H₂₄N₂O₂0.93

This table illustrates that while there are several structurally similar compounds, this compound may exhibit distinct biological activities due to its specific structural orientation and functional groups.

Q & A

Q. Basic Research Focus

  • HPLC-PDA/MS : Quantify purity (>95%) and detect impurities (e.g., unreacted amine or methyl chloroformate byproducts) using C18 columns with acetonitrile/water gradients .
  • NMR Spectroscopy : Confirm regiochemistry via 1H NMR (e.g., cyclohexyl CH2 resonance at δ 2.8–3.2 ppm) and carbamate carbonyl at δ 155–160 ppm in 13C NMR .
  • X-ray Crystallography : Resolve absolute stereochemistry (if applicable) using SHELX programs, which are widely validated for small-molecule refinement .

How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?

Q. Advanced Research Focus

  • pH-Dependent Degradation : Carbamates hydrolyze under acidic conditions. Conduct accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) to identify degradation pathways .
  • Salt Form Selection : Hydrochloride salts generally improve crystallinity and shelf-life. Compare with alternative counterions (e.g., mesylate) using thermal gravimetric analysis (TGA) to assess hygroscopicity .
  • Lyophilization : For long-term storage, lyophilize from tert-butanol/water mixtures to prevent aggregation, as applied to peptide-carbamate conjugates .

What computational strategies are effective for predicting target engagement and off-target risks?

Q. Advanced Research Focus

  • Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., kinases or GPCRs) to map the 4-aminocyclohexyl group’s role in hydrophobic pocket binding, as modeled for pyrazolopyrimidine analogs .
  • ADMET Prediction : Tools like SwissADME can forecast blood-brain barrier permeability (logP ~2.5 optimal) and cytochrome P450 interactions, critical for avoiding metabolic liabilities .

How should researchers design experiments to evaluate the compound’s potential as a prodrug?

Q. Advanced Research Focus

  • Enzyme-Mediated Activation : Incubate with esterases or amidases (e.g., porcine liver esterase) and monitor release of 4-aminocyclohexylmethylamine via LC-MS/MS .
  • Pharmacokinetic Profiling : Measure plasma concentrations of the intact carbamate and its amine metabolite in rodent models, using methods validated for methyl 4-amino-1-ethylpyrrole-2-carboxylate hydrochloride .

What strategies mitigate cytotoxicity in non-target cell lines during preclinical testing?

Q. Advanced Research Focus

  • Selectivity Screening : Compare IC50 values across panels of cancer vs. normal cell lines (e.g., HEK293) to identify structure-dependent toxicity. For example, tert-butyl carbamate derivatives show reduced off-target effects compared to methyl esters .
  • Prodrug Modifications : Introduce cleavable linkers (e.g., peptide substrates) to limit activation to target tissues, as explored in spirocyclic carbamates .

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